5-Bromo-2-chloro-N-cyclopropylnicotinamide
Description
5-Bromo-2-chloro-N-cyclopropylnicotinamide is a nicotinamide derivative featuring a pyridine backbone substituted with bromo (Br) and chloro (Cl) groups at the 5- and 2-positions, respectively, and an N-cyclopropylamide functional group. While its specific applications remain under investigation, structurally related compounds exhibit antibacterial, anti-inflammatory, and agrochemical activities . Notably, this compound has been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
Molecular Formula |
C9H8BrClN2O |
|---|---|
Molecular Weight |
275.53 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-cyclopropylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H8BrClN2O/c10-5-3-7(8(11)12-4-5)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
InChI Key |
SYBISYZGXHVGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC(=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-cyclopropylnicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the brominated nicotinamide.
Cyclopropylation: The attachment of a cyclopropyl group to the amide nitrogen.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger batches. This process requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and solvents. The goal is to achieve a cost-effective and efficient production process with minimal waste .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-cyclopropylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-2-chloro-N-cyclopropylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-cyclopropylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Positional Isomers: 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide
- Structure : Differs in chloro substitution (6-position instead of 2-position) (Figure 1).
- Molecular Formula : C₉H₈BrClN₂O vs. C₉H₇BrClN₂O (target compound).
- Key Differences :
- Altered halogen positioning may influence electronic properties and binding interactions.
- Similar molecular weight (303.58 g/mol vs. 300.52 g/mol) suggests comparable physicochemical behavior.
Functional Group Variants: Methyl 5-Bromo-2-chloronicotinate
- Structure : Ester group replaces cyclopropylamide (CAS 78686-79-0).
- Molecular Formula: C₈H₅BrClNO₂.
- Key Differences :
Backbone Isomer: 5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide
- Structure : Iso-nicotinamide backbone (4-pyridinecarboxamide vs. 3-pyridinecarboxamide).
- Molecular Formula : C₁₁H₁₂BrClN₂O.
- Extended substituent (2-cyclopropylethyl) may enhance lipophilicity .
Parent Acid: 5-Bromo-2-chloronicotinic Acid
Sulfonamide Analog: N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide
- Structure : Sulfonamide core with bromo-chloro-benzyl and cyclopropyl groups.
- Molecular Formula : C₁₉H₁₆BrClN₂O₂S.
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
5-Bromo-2-chloro-N-cyclopropylnicotinamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
- Molecular Formula: C9H10BrClN2O
- Molecular Weight: 277.55 g/mol
- IUPAC Name: this compound
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Chlorination: Introduction of a chlorine atom to the pyridine ring.
- Cyclopropylation: Attachment of a cyclopropyl group to the nitrogen atom of the nicotinamide structure.
These reactions are optimized for high yield and purity, often using specific reagents and catalysts under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have demonstrated that it can inhibit the growth of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound's mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways.
The biological effects of this compound are attributed to its interaction with various molecular targets. It is believed to inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit DNA synthesis or interfere with cell cycle progression in cancer cells.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted on a series of derivatives of this compound revealed that modifications to the cyclopropyl group enhanced its antibacterial activity against resistant strains of Staphylococcus aureus. -
Case Study on Anticancer Potential:
An investigation into the compound's effect on MCF-7 cells showed a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in breast cancer treatment.
Future Directions
The promising biological activities exhibited by this compound suggest several avenues for future research:
- Optimization of Derivatives: Further modifications could enhance efficacy and reduce toxicity.
- Clinical Trials: Investigating safety and efficacy in human subjects is crucial for potential therapeutic applications.
- Mechanistic Studies: Detailed studies on its interaction with molecular targets will provide insights into its action and guide drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
